Rugulotrosin A is classified within the group of natural products derived from fungal metabolites. Its structural complexity and biological activity make it a subject of interest in both synthetic and medicinal chemistry. The compound has been studied for its potential applications in treating various bacterial infections and possibly cancer due to its cytotoxic properties .
The synthesis of rugulotrosin A involves a seven-step total synthesis process, primarily utilizing a one-pot Suzuki coupling/dimerization technique. This method is facilitated by palladium catalysis and achiral phosphine ligands, which enable the selective transfer of chirality from point to axial configurations .
Key steps in the synthesis include:
Single X-ray crystal diffraction has been employed to confirm the stereochemistry of rugulotrosin A, demonstrating its unique atropisomeric configuration .
Rugulotrosin A undergoes various chemical reactions, which include:
These reactions are facilitated by common reagents such as palladium catalysts and phosphine ligands, allowing for diverse modifications of rugulotrosin A's structure .
The mechanism of action for rugulotrosin A primarily involves its interaction with bacterial cell membranes, leading to disruption of cellular integrity. This action results in increased permeability and eventual cell death in susceptible Gram-positive bacteria. The compound's ability to inhibit key metabolic pathways contributes to its cytotoxic effects against cancer cells as well .
Rugulotrosin A exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings and potential therapeutic uses .
Rugulotrosin A has garnered attention for its potential applications in various fields:
The ongoing research into rugulotrosin A continues to reveal its importance in medicinal chemistry and natural product synthesis .
Rugulotrosin A belongs to a class of dimeric tetrahydroxanthones produced by marine-derived Penicillium fungi, whose biosynthetic capabilities evolved through complex adaptations to ecological niches. Genomic analyses reveal that the compound’s biosynthetic gene cluster (BGC) emerged from conserved secondary metabolic pathways in Penicillium, particularly within the Penicillium chrysogenum and Penicillium griseofulvum clades [4] [9]. These BGCs exhibit modular architecture, typically encoding polyketide synthases (PKS), nonribosomal peptide synthetases (NRPS), cytochrome P450 oxidoreductases, and transporters. Evolutionary studies indicate that horizontal gene transfer and gene duplication events shaped the rugulotrosin pathway, enabling Penicillium spp. to diversify their chemical defenses [9] [10]. Notably, fragmentation of the gliotoxin BGC in 21 of 35 examined Penicillium genomes suggests a dynamic evolutionary history, where partial gene loss may correlate with ecological specialization [9] [10]. Resistance genes adjacent to the BGC—such as glutathione-S-transferases—remain highly conserved, indicating selective pressure to maintain self-protection mechanisms against reactive metabolites [9] [10].
Table 1: Evolutionary Conservation of Rugulotrosin-Linked BGCs in Penicillium spp.
Species | BGC Integrity | Resistance Gene Conservation | Genomic Context |
---|---|---|---|
P. chrysogenum | High | Yes | Chromosome III |
P. griseofulvum | Moderate | Yes | Chromosome I |
P. decumbens | Low/Fragmented | Yes | Scaffold 12 |
P. solitum | Absent | Partial | Not detected |
Rugulotrosin A features a C2-symmetric 2,2'-biaryl-linked dimeric tetrahydroxanthone scaffold, characterized by hindered rotation around the biaryl axis, resulting in stable atropisomers [3]. X-ray crystallography confirms its R-configured axial chirality, with a rotational barrier >30 kcal/mol due to steric congestion from ortho-substituted methoxy and methyl groups [3]. This atropisomerism is biologically significant: natural rugulotrosin A adopts an exclusive R configuration, while synthetic efforts yield a 95.5:4.5 R/S ratio under optimized palladium catalysis [3]. The monomeric units incorporate a tricyclic system comprising a γ-pyrone fused to a dihydroxylated benzene ring, with additional stereogenic centers at C-3a and C-12a (S configuration). Noncovalent interactions—including intramolecular H-bonding between C9-OH and C10-carbonyl groups—stabilize the folded conformation, enhancing bioactivity [3] [4].
Table 2: Key Structural Features of Rugulotrosin A
Feature | Description | Biological Implication |
---|---|---|
Biaryl linkage | 2,2'-bond with 85° dihedral angle | Enables atropselective bioactivity |
Axial chirality | R-configured atropisomer | Dictates target binding affinity |
Tetrahydroxanthone core | Tricyclic system with C3a/C12a S-stereocenters | Stabilizes protein interactions |
H-bonding network | C9-OH⋯O=C10 (2.7 Å) | Maintains rigid scaffold conformation |
The dimerization of rugulotrosin A proceeds via an oxidative coupling mechanism catalyzed by cytochrome P450 enzymes (e.g., CYP68J5), which regioselectively form the 2,2'-biaryl bond from monomeric tetrahydroxanthone precursors [6] [8]. In vitro reconstitution studies demonstrate that this coupling requires NADPH and O₂ as cofactors, generating a labile phenoxyl radical intermediate that undergoes stereoselective recombination [8]. Synthetic biology approaches have replicated this step using a one-pot Suzuki-Miyaura coupling, achieving 95.5% atropselectivity with Pd(OAc)₂ and the chiral ligand R-Cy-MOP [3]. This method hinges on "point-to-axial chirality transfer," where the S configuration at C-3a of the monomer dictates the R axial chirality of the dimer via conformational steering [3]. Post-coupling modifications include:
Table 3: Key Steps in Rugulotrosin A Biosynthesis
Step | Enzyme/Catalyst | Yield/Selectivity | Function |
---|---|---|---|
Monomer oxidation | CYP68J5 | Not quantified | Generates phenoxyl radical |
Radical coupling | Non-enzymatic | 88:12 R/S (natural) | Forms 2,2'-biaryl linkage |
Chiral ligand coupling | Pd(OAc)₂/R-Cy-MOP | 95.5% R (synthetic) | Enhances atropselectivity |
O-Methylation | OMT Pc22g03780 | 100% regioselective | Installs methoxy groups |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3